2,2-Diphenyl-2H-pyran-4(3H)-one 2,2-Diphenyl-2H-pyran-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15928310
InChI: InChI=1S/C17H14O2/c18-16-11-12-19-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2
SMILES:
Molecular Formula: C17H14O2
Molecular Weight: 250.29 g/mol

2,2-Diphenyl-2H-pyran-4(3H)-one

CAS No.:

Cat. No.: VC15928310

Molecular Formula: C17H14O2

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

2,2-Diphenyl-2H-pyran-4(3H)-one -

Specification

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
IUPAC Name 2,2-diphenyl-3H-pyran-4-one
Standard InChI InChI=1S/C17H14O2/c18-16-11-12-19-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2
Standard InChI Key YABSZBPWAXHPAQ-UHFFFAOYSA-N
Canonical SMILES C1C(=O)C=COC1(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 2H-pyran-4(3H)-one scaffold, a six-membered oxygen-containing heterocycle with a ketone group at position 4. The 2-position is fully substituted by two phenyl rings, creating a sterically congested environment that influences reactivity and molecular interactions. X-ray crystallographic data for analogous pyranones reveal chair-like conformations with phenyl substituents adopting equatorial orientations to minimize steric strain .

Key structural parameters derived from similar systems include:

  • Bond lengths: C=O (1.21–1.23 Å), C-O (1.36–1.38 Å)

  • Dihedral angles: Phenyl/pyranone plane (54–57°)

The electron-withdrawing ketone group and conjugated π-system enable participation in charge-transfer complexes, a property exploited in fluorescent probe design .

Synthesis and Manufacturing

Industrial Production Routes

Ambeed and Amadis Chemical describe large-scale synthesis via [3+3] cyclocondensation, though specific reagents remain proprietary . A plausible pathway involves:

  • Knoevenagel condensation: Benzaldehyde derivatives react with active methylene compounds (e.g., ethyl acetoacetate) to form α,β-unsaturated ketones.

  • Cyclization: Acid-catalyzed intramolecular aldol reaction forms the pyranone ring.

  • Phenyl introduction: Grignard or Suzuki-Miyaura coupling installs aryl groups at the 2-position.

Laboratory-scale methods for related compounds use dimethoxyethane/HCl-mediated cyclizations, yielding 70–85% purified products after recrystallization .

Physicochemical Properties

PropertyValueSource
Molecular weight264.31 g/mol
Purity≥97%
Solubility (H2O)<1 mg/mL (25°C)
UV λmax (EtOH)278 nm

The low aqueous solubility necessitates formulation with co-solvents (DMSO, PEG) for biological testing .

Biological Activity and Applications

SupplierSizePrice (USD)Stock Status
Ambeed 1 gInquiry1–2 weeks
Amadis 1 g$558.00In stock

Both vendors classify the compound as "For Research Use Only," excluding diagnostic or therapeutic applications .

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